molecular formula C22H18N2O5 B1671134 2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid CAS No. 693241-54-2

2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid

Cat. No. B1671134
M. Wt: 390.4 g/mol
InChI Key: GYZZRJRJYVMXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid” is a compound with the molecular formula C22H18N2O5 . It has an average mass of 390.389 Da and a monoisotopic mass of 390.121582 Da .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes two benzoyl groups, an amino group, and a methoxy group . The exact 3D structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 390.4 g/mol . It has a XLogP3-AA value of 3.6, indicating its relative lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound’s topological polar surface area is 105 Ų .

Scientific Research Applications

1. Derivatization for Fluorescence Detection

The compound has been utilized as a derivatization reagent for hydroxyl and amino groups, facilitating their detection in chromatography. Specifically, reagents derived from phthalimidylbenzoic acid, related to 2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid, have shown effectiveness in forming strongly fluorescent derivatives for compounds having hydroxyl and/or amino groups. This application is significant in analytical chemistry for separating compounds through thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).

2. Doping Polyaniline

In polymer science, substituted benzoic acids, including 2-methoxybenzoic acid, have been used as dopants for polyaniline. This application demonstrates the role of benzoic acid derivatives in modifying the electrical properties of polymers, as observed in the conductivity variations of polyaniline-benzoic acid salts (Amarnath & Palaniappan, 2005).

3. Synthesis of Heterocyclic Compounds

The compound has applications in the synthesis of heterocyclic compounds, especially in the creation of isocoumarin derivatives exhibiting solid-state fluorescence. This involves the oxidative coupling of similar 2-amino- and 2-hydroxybenzoic acids with internal alkynes, demonstrating its utility in organic synthesis and material science (Shimizu, Hirano, Satoh, & Miura, 2009).

properties

IUPAC Name

2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-29-19-9-5-3-7-17(19)21(26)23-15-12-10-14(11-13-15)20(25)24-18-8-4-2-6-16(18)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZZRJRJYVMXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-[(2-Methoxybenzoyl)amino]benzoyl)amino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Sako, K Furuichi, S Makiishi, Y Yamamura… - Kidney International, 2022 - Elsevier
Paired box 2 (Pax2) is a transcription factor essential for kidney development and is reactivated in proximal tubular epithelial cells (PTECs) during recovery from kidney injury. However, …
Number of citations: 5 www.sciencedirect.com

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